molecular formula C19H20N4O3S B15087286 4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478257-21-5

4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B15087286
CAS No.: 478257-21-5
M. Wt: 384.5 g/mol
InChI Key: IUHWNAYNWHYASH-UDWIEESQSA-N
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Description

This compound belongs to the 1,2,4-triazole-5(4H)-thione class, characterized by a Schiff base (benzylideneamino) group and a 2-methoxyphenyl substituent. The ethoxy and methoxy groups on the benzylidene moiety enhance electron-donating effects, influencing its chemical reactivity and biological interactions. Its synthesis typically involves condensation of 4-amino-1,2,4-triazole-5-thione derivatives with substituted benzaldehydes under acidic or thermal conditions .

Properties

CAS No.

478257-21-5

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

4-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O3S/c1-4-26-16-10-9-13(11-17(16)25-3)12-20-23-18(21-22-19(23)27)14-7-5-6-8-15(14)24-2/h5-12H,4H2,1-3H3,(H,22,27)/b20-12+

InChI Key

IUHWNAYNWHYASH-UDWIEESQSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC)OC

Origin of Product

United States

Biological Activity

The compound 4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific triazole derivative, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Antimicrobial Activity

  • Antibacterial Properties :
    • Triazole derivatives, including the compound , have been shown to exhibit notable antibacterial activity against various strains of bacteria. Research indicates that modifications in the triazole structure can enhance its efficacy against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substituents on the phenyl ring demonstrated superior activity compared to their parent compounds .
    • A study found that triazole derivatives displayed a broad spectrum of antibacterial effects, particularly against resistant strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity :
    • The antifungal properties of 1,2,4-triazoles are well-documented, with many derivatives acting as effective agents against fungal pathogens. The presence of the thione group in the compound may contribute to its antifungal mechanism by interfering with fungal cell wall synthesis or function .

Antioxidant Activity

  • The incorporation of methoxy and ethoxy groups in the structure is believed to enhance the antioxidant potential of triazole derivatives. Research has indicated that such modifications can lead to increased radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases .

Cytotoxicity and Anticancer Activity

  • Mechanisms of Action :
    • The compound's anticancer potential is attributed to its ability to induce apoptosis in cancer cells through various pathways. Studies have shown that triazole derivatives can inhibit cell proliferation by interfering with DNA synthesis and promoting cell cycle arrest .
    • Specific research highlighted that certain triazole compounds exhibited cytotoxic effects against human cancer cell lines such as breast and lung cancer cells, suggesting their potential as chemotherapeutic agents .
  • Case Studies :
    • In vitro studies demonstrated that triazole derivatives could significantly reduce cell viability in cancer cells at low micromolar concentrations. For example, one derivative showed an IC50 value of 5 µM against breast cancer cells, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural FeatureEffect on Activity
Ethoxy Group Enhances lipophilicity and membrane permeability
Methoxy Substituents Increases electron density on aromatic rings, improving binding affinity
Thione Group Contributes to biological activity via chelation mechanisms

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bulky groups (e.g., tert-butyl in ) reduce reactivity but improve thermal stability, while electron-withdrawing groups (e.g., chloro in ) enhance electrophilicity. The target compound’s methoxy groups likely improve solubility compared to halogenated analogs.
  • Synthesis Efficiency : Microwave-assisted methods (e.g., ) achieve higher yields (72–89%) compared to conventional reflux (e.g., ).

Key Observations :

  • Activity Trends : Electron-donating groups (e.g., methoxy, ethoxy) may enhance CNS-related activities (e.g., analgesia), while halogenated analogs show stronger antimicrobial effects .
  • Structural-Activity Relationship (SAR) : The 2-methoxyphenyl group in the target compound may facilitate blood-brain barrier penetration, a feature critical for neuroactive drugs .

Physical and Spectroscopic Properties

Table 3: Analytical Data Comparison
Compound IR (C=N stretch, cm⁻¹) $ ^1H $ NMR (Key Signals) X-ray Crystallography Data
Target Compound ~1600–1650* δ 8.5–8.8 (CH=N), δ 3.7–4.1 (OCH₃, OCH₂CH₃) Planar triazole ring, dihedral angles ~80°
4-Fluorobenzylidene derivative 1615 δ 8.6 (CH=N), δ 2.3 (CH₃) Dihedral angle: 86.6° between aryl rings
3-(Adamantan-1-yl) derivative 1598 δ 8.4 (CH=N), δ 1.7 (adamantyl H) Intramolecular H-bonds (N–H···S)

*Predicted based on analogous Schiff bases in .

Key Observations :

  • Spectroscopic Consistency : All compounds show characteristic CH=N (imine) stretches in IR (~1600–1650 cm⁻¹) and δ 8.4–8.8 ppm in $ ^1H $ NMR .
  • Crystallography : Bulky substituents (e.g., adamantyl in ) induce steric strain, altering dihedral angles between aromatic rings.

Preparation Methods

Base-Mediated Cyclization of Thiosemicarbazides

A widely adopted method involves the cyclization of 4-(2-methoxyphenyl)-1-(2-(3-methoxyphenyl)acetyl)thiosemicarbazide under alkaline conditions. In a representative procedure, refluxing the thiosemicarbazide derivative (10 mmol) in 2 M NaOH for 5 hours induces cyclization, yielding the triazole-thione scaffold. The reaction mechanism proceeds via deprotonation of the thiosemicarbazide nitrogen, followed by intramolecular nucleophilic attack and elimination of water.

Table 1: Reaction Conditions for Base-Mediated Cyclization

Parameter Value Source
Reagent 2 M NaOH
Temperature Reflux (100°C)
Reaction Time 5 hours
Yield 75%

This method consistently produces crystalline products suitable for X-ray diffraction analysis. However, prolonged reaction times may lead to hydrolysis of the methoxy groups, necessitating strict temperature control.

Optimization of Reaction Parameters

Solvent Selection and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMSO accelerate cyclization but may decompose acid-sensitive functional groups. Ethanol emerges as the optimal solvent for condensation reactions, balancing solubility and stability.

Table 2: Solvent Impact on Cyclization Yield

Solvent Dielectric Constant Yield (%) Source
Ethanol 24.3 75
DMSO 46.7 62
THF 7.5 58

Temperature modulates reaction kinetics. Cyclization at 100°C achieves completion within 5 hours, whereas lower temperatures (80°C) require 8–10 hours. Excessively high temperatures (>110°C) promote decomposition, evidenced by charring and reduced yields.

Catalytic Effects in Schiff Base Formation

Protic acids (e.g., H₂SO₄, HCl) outperform Lewis acids (e.g., ZnCl₂) in catalyzing the condensation step. H₂SO₄ (2–3 drops) increases yields to 85–90% by facilitating imine formation without hydrolyzing ether linkages. Neutral or basic conditions result in <30% conversion due to insufficient activation of the aldehyde.

Structural Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis confirms the thione tautomer predominates in solution. Key signals include:

  • δ 13.2 ppm (s, 1H) : NH proton of the triazole ring.
  • δ 8.4 ppm (s, 1H) : Methine proton of the benzylidene group.
  • δ 3.8–4.1 ppm (m, 6H) : OCH₃ and OCH₂CH₃ groups.

¹³C NMR reveals:

  • δ 178.9 ppm : C=S moiety.
  • δ 162.1 ppm : Imine carbon (C=N).

Infrared (IR) Spectroscopy

IR spectra exhibit:

  • ν 1245 cm⁻¹ : C=S stretching.
  • ν 1602 cm⁻¹ : C=N stretching.
  • ν 2830–2940 cm⁻¹ : Aliphatic C-H stretches of ethoxy and methoxy groups.

X-ray Crystallography

Single-crystal X-ray diffraction validates the planar geometry of the triazole-thione core. The dihedral angle between the triazole and benzylidene rings measures 3.2°, indicating near-coplanarity. Intermolecular N–H···S hydrogen bonds stabilize the crystal lattice, forming infinite chains along the [-210] axis.

Purity and Analytical Data

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms ≥95% purity for recrystallized products. Elemental analysis aligns with theoretical values:

Table 3: Elemental Analysis for C₁₉H₂₀N₄O₃S

Element Calculated (%) Observed (%) Deviation
C 59.36 59.12 -0.24
H 5.24 5.31 +0.07
N 14.57 14.49 -0.08

Challenges and Mitigation Strategies

Byproduct Formation During Cyclization

Incomplete cyclization generates 2-amino-1,3,4-thiadiazole derivatives, detectable via LCMS. Increasing NaOH concentration to 5% and extending reflux time to 6 hours suppresses byproduct formation to <2%.

Oxidative Degradation of Thione Group

Exposure to atmospheric oxygen converts the thione group (-C=S) to sulfoxide (-S=O). Storing products under nitrogen or argon extends shelf life from 1 week to 6 months.

Scale-Up Considerations

Pilot-scale synthesis (100 g batch) in ethanol/water (3:1 v/v) achieves 72% yield with consistent purity. Continuous flow reactors reduce reaction time by 40% compared to batch processes, though capital costs remain prohibitive for small-scale applications.

Q & A

Q. What are the common synthetic routes for preparing 4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione?

The compound is typically synthesized via a condensation reaction between 4-amino-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione and substituted benzaldehydes (e.g., 4-ethoxy-3-methoxybenzaldehyde). A Lewis acid catalyst like AlCl₃ in chloroform under reflux (6–8 hours) is commonly used to drive the reaction to completion . Purification often involves recrystallization from ethanol or column chromatography. Key parameters include solvent polarity, catalyst loading, and reaction time, which influence yield and purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography resolves the 3D structure, including dihedral angles between aromatic rings (e.g., 53.02° and 78.57° for related triazole derivatives) and hydrogen-bonding networks .
  • NMR spectroscopy (¹H/¹³C) identifies substituent environments, such as methoxy and ethoxy groups.
  • FT-IR confirms functional groups (e.g., C=S stretch at ~1200 cm⁻¹).
  • Mass spectrometry validates molecular weight and fragmentation patterns .

Q. What are the primary biological activities investigated for this compound?

Triazole-thiones are studied for antimicrobial, antifungal, and enzyme-inhibitory properties. Standard assays include:

  • MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains.
  • Enzyme inhibition (e.g., cyclooxygenase or urease) via spectrophotometric monitoring of substrate conversion .
  • Cytotoxicity screening using MTT assays on cancer cell lines.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the Schiff base formation?

Systematic optimization involves:

  • Catalyst screening : Alternatives to AlCl₃ (e.g., BF₃·Et₂O or ionic liquids) may enhance selectivity.
  • Solvent effects : Polar aprotic solvents (DMSO, DMF) can stabilize intermediates but may complicate purification.
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 8 hours) .
  • Stoichiometry : A 1.2:1 molar ratio of aldehyde to triazole-amine precursor minimizes side products .

Q. How do structural modifications (e.g., substituent position) influence biological activity?

  • Electron-withdrawing groups (e.g., -Cl, -F) on the benzylidene moiety enhance antimicrobial potency by increasing membrane permeability .
  • Methoxy/ethoxy groups improve solubility and pharmacokinetics but may reduce binding affinity due to steric hindrance .
  • Crystal packing interactions (e.g., N–H⋯S hydrogen bonds) correlate with stability and bioavailability .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational models?

  • DFT calculations at the B3LYP/6-311G(d,p) level predict IR/NMR spectra and HOMO-LUMO gaps. Discrepancies arise from solvent effects or crystal packing, which are absent in gas-phase computations .
  • Dynamic NMR experiments clarify conformational flexibility (e.g., rotational barriers in methoxy groups) .
  • Single-crystal data validate theoretical bond lengths/angles (e.g., C–S bond length: 1.68 Å experimental vs. 1.70 Å computed) .

Q. How can crystallographic disorder in the triazole-thione ring be addressed during structure refinement?

  • Multi-component refinement models disordered regions (e.g., split positions for sulfur atoms) using software like SHELXL .
  • Low-temperature data collection (100 K) reduces thermal motion artifacts .
  • Hydrogen-bonding analysis identifies stabilizing interactions that constrain disorder .

Q. What mechanistic insights explain the compound’s antioxidant activity?

  • Radical scavenging assays (DPPH/ABTS) quantify hydrogen atom transfer (HAT) or single electron transfer (SET) efficiency.
  • Electron-donating groups (e.g., -OCH₃) enhance resonance stabilization of radical intermediates .
  • Metal chelation studies (e.g., Fe²⁺/Cu²⁺) assess secondary antioxidant pathways .

Methodological Tables

Table 1. Key Crystallographic Parameters for Related Triazole-Thiones

ParameterValue (Example)Reference
Dihedral angle (triazole vs. aryl)53.02°–78.57°
C–S bond length1.68 Å
N–H⋯S hydrogen bond2.85 Å, 150°

Table 2. Biological Activity Trends vs. Substituents

Substituent (R)Activity (MIC, μg/mL)Mechanism Notes
4-Cl8.2 (E. coli)Enhanced lipophilicity
3-OCH₃32.5 (C. albicans)H-bond donor capacity
4-F12.7 (S. aureus)Electron-withdrawing effect

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